molecular formula C11H11ClN2O2 B5881399 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

Cat. No. B5881399
M. Wt: 238.67 g/mol
InChI Key: KXGPKFPKGBSIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be overactive in many types of cancer, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, this compound can induce apoptosis and halt the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and the downregulation of various oncogenic proteins. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide in lab experiments is its high selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, there is a need for the development of more effective delivery methods to improve the bioavailability of this compound in vivo.

Synthesis Methods

The synthesis method of 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide involves the reaction of 2-chlorobenzohydrazide with cyclopropylcarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

2-chloro-N'-(cyclopropanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-9-4-2-1-3-8(9)11(16)14-13-10(15)7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGPKFPKGBSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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